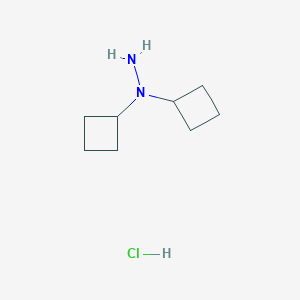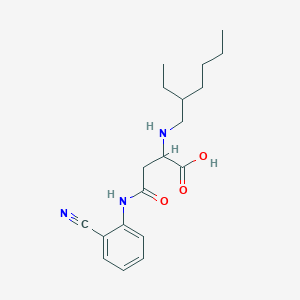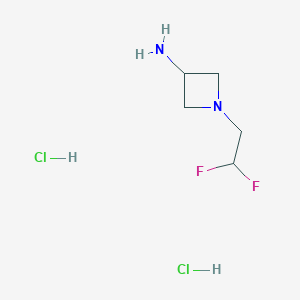
1,1-Di(cyclobutyl)hydrazine ; chlorhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Di(cyclobutyl)hydrazine;hydrochloride is a chemical compound with the CAS number 158001-21-9 . It appears as a white solid . The compound is used for laboratory chemicals and synthesis of substances .
Synthesis Analysis
The synthesis of hydrazine derivatives like 1,1-Di(cyclobutyl)hydrazine;hydrochloride often involves the reaction of suitable aldehydes with hydrazides . Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts .Molecular Structure Analysis
The molecular formula of 1,1-Di(cyclobutyl)hydrazine;hydrochloride is C4H10N2·HCl . Its molecular weight is 122.6 . The structure of hydrazine derivatives somewhat resembles the distorted hydrogen peroxide composition .Chemical Reactions Analysis
The chemical reactions involving hydrazine derivatives often include the formation of hydrazones through the reaction of aldehydes or ketones with hydrazine . This reaction with a base and heat can convert a hydrazone to an alkane .Physical And Chemical Properties Analysis
1,1-Di(cyclobutyl)hydrazine;hydrochloride is a white solid . The compound should be stored at 0-8°C .Applications De Recherche Scientifique
Investigating Biological Pathways
Researchers use this compound as a tool to probe biological pathways. By modulating specific cellular processes, they gain insights into signaling cascades, gene expression, and protein interactions. Its controlled application aids in unraveling complex biological mechanisms.
In summary, 1,1-Di(cyclobutyl)hydrazine hydrochloride holds promise across diverse fields, from cancer research to organic synthesis. Its multifaceted properties make it an intriguing subject for further investigation and application . If you need more information or have additional queries, feel free to ask!
Mécanisme D'action
Safety and Hazards
1,1-Di(cyclobutyl)hydrazine;hydrochloride is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction, cancer, and is very toxic to aquatic life with long-lasting effects . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection .
Propriétés
IUPAC Name |
1,1-di(cyclobutyl)hydrazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.ClH/c9-10(7-3-1-4-7)8-5-2-6-8;/h7-8H,1-6,9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBRLYZTJDSKMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N(C2CCC2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2382357.png)
![5-{[(2-chlorophenyl)methyl]sulfanyl}-3H-imidazo[1,2-c]quinazolin-2-one](/img/structure/B2382361.png)
![ethyl 2-[(3,4-dihydro-2H-chromen-3-ylcarbonyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2382362.png)

![3-{2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B2382364.png)
![4-[3-[4-(3-chlorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione](/img/no-structure.png)
![N-[[4-(4-Cyanopiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2382367.png)
![2-(2-(Diethylamino)ethyl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2382370.png)
![N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide](/img/structure/B2382371.png)
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide](/img/structure/B2382372.png)


![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2382377.png)